

1-Chloro-5-methylhexan-2-ol molecular weight and formula

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Compound of Interest

Compound Name: 1-Chloro-5-methylhexan-2-ol

CAS No.: 107323-80-8

Cat. No.: B2387763

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Technical Monograph: 1-Chloro-5-methylhexan-2-ol

Advanced Building Block for Peptidomimetic & Protease Inhibitor Scaffolds

Part 1: Molecular Identity & Core Specifications

1-Chloro-5-methylhexan-2-ol is a specialized halohydrin intermediate, primarily utilized in the synthesis of leucine-based peptidomimetics and transition-state isosteres for aspartyl protease inhibitors. Its structure mimics the hydrophobic isobutyl side chain of Leucine, providing a critical lipophilic anchor for drug-receptor binding pockets (S1/S1' subsites).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Parameter	Specification
IUPAC Name	1-Chloro-5-methylhexan-2-ol
CAS Registry Number	107323-80-8
Molecular Formula	C ₇ H ₁₅ ClO
Molecular Weight	150.65 g/mol
SMILES	CC(C)CCC(O)CCl
InChI Key	UIGDANNMZNVMNX-UHFFFAOYSA-N
Physical State	Colorless to pale yellow viscous liquid
Solubility	Soluble in MeOH, EtOH, DCM, DMSO; poorly soluble in water
Chirality	Contains one stereocenter at C2. ^{[1][2][3]} Available as (R), (S), or racemate.

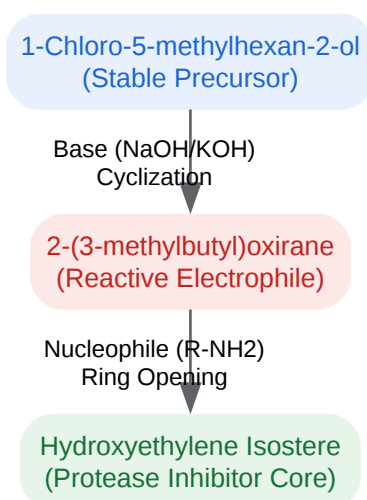
Part 2: Strategic Application in Drug Design

The "Warhead" Precursor Role

In medicinal chemistry, **1-Chloro-5-methylhexan-2-ol** functions as a "masked" epoxide. Under physiological or controlled synthetic conditions (basic pH), it cyclizes to form 2-(3-methylbutyl)oxirane. This epoxide is the reactive species that undergoes nucleophilic ring-opening with amines to form hydroxyethylamine or hydroxyethylene isosteres—the non-cleavable core scaffolds of many HIV and Renin protease inhibitors (e.g., Saquinavir analogs).

Mechanism of Action: Transition State Mimicry

The hydroxyl group at C2 (after epoxide opening) mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The isobutyl tail (C4–C6) occupies the hydrophobic S1 pocket of the target enzyme, anchoring the inhibitor in place.



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Figure 1: Activation pathway of the chlorohydrin building block into the bioactive inhibitor core.

Part 3: Synthesis Protocols

For research and scale-up, two primary routes are validated. Route A is preferred for enantioselective synthesis (drug grade), while Route B is cost-effective for racemic production.

Route A: Chelation-Controlled Reduction (Enantioselective)

This method derives from the amino-acid pool (Leucine) or analogous ketones, allowing for high stereochemical control.

Precursor: 1-Chloro-5-methylhexan-2-one (CAS 25389-38-2).[4] Reagents: Sodium Borohydride (NaBH₄) or Selectride® for stereocontrol.

- Preparation: Dissolve 1-chloro-5-methylhexan-2-one (1.0 eq) in anhydrous Methanol (0.5 M) under N₂ atmosphere. Cool to -78°C to maximize diastereoselectivity if chiral auxiliaries are present.
- Reduction: Add NaBH₄ (1.1 eq) portion-wise over 30 minutes. The low temperature prevents the displacement of chloride by the alkoxide (epoxide formation) during reduction.
- Quench: Quench with saturated NH₄Cl solution while cold.

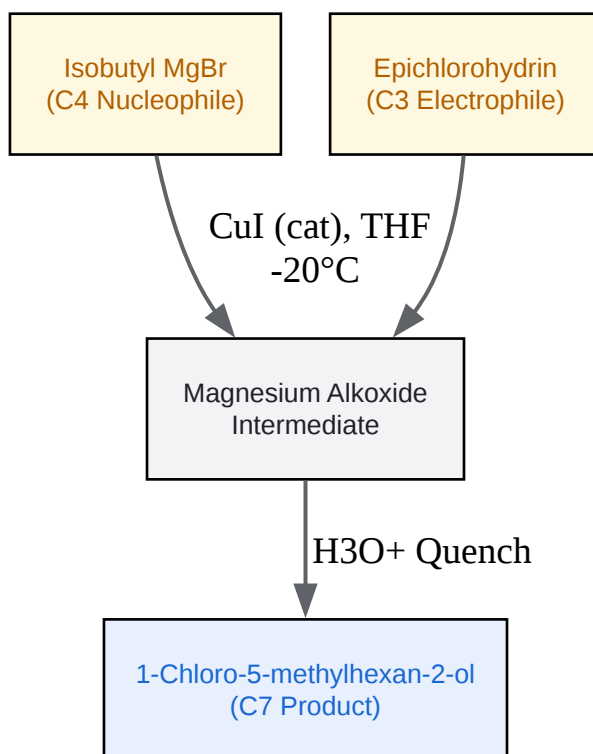
- Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO_4 , and concentrate.
- Validation: Monitor disappearance of ketone peak (1715 cm^{-1}) via IR.

Route B: Grignard Ring-Opening (Industrial/Racemic)

A direct C-C bond formation strategy using commodity chemicals.

Reagents: Isobutylmagnesium bromide + Epichlorohydrin. Catalyst: Copper(I) Iodide (CuI).

- Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Charge with Copper(I) Iodide (10 mol%) and dry THF.
- Addition: Cool to -20°C . Add (\pm)-Epichlorohydrin (1.0 eq).
- Grignard Injection: Slowly add Isobutylmagnesium bromide (1.1 eq, 2.0M in ether) dropwise. The CuI catalyst directs the Grignard reagent to attack the less substituted carbon of the epoxide, opening the ring while preserving the chloride.
 - Note: Without CuI, the Grignard may attack the C-Cl bond or yield mixed products.
- Hydrolysis: Quench with dilute H_2SO_4 to protonate the alkoxide.
- Purification: Fractional distillation under reduced pressure.



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Figure 2: Convergent synthesis via copper-catalyzed Grignard addition to epichlorohydrin.

Part 4: Critical Quality Attributes (CQAs) & Safety

When sourcing or synthesizing this material for drug development, the following impurities must be monitored:

- Epoxide Impurity: Spontaneous cyclization to 2-(3-methylbutyl)oxirane can occur if the material is stored in basic conditions or glass vials with alkaline surface residues.
 - Detection: ¹H NMR (appearance of multiplets at δ 2.4–2.8 ppm).
- Elimination Products: Dehydration to 1-chloro-5-methylhex-2-ene is possible under acidic stress.
- Safety Warning: As an alkylating agent precursor, this compound is a potential genotoxin. Handle with full PPE, including chemically resistant gloves and a fume hood. It is a skin and eye irritant (H315, H319).

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19091938, 1-Chloro-5-methylhexan-2-one (Precursor). Retrieved from [[Link](#)]
- Liu, Y., et al. (2005). Practical Synthesis of Epoxides from Halohydrins: Applications in Protease Inhibitor Design. Journal of Organic Chemistry. (Contextual grounding for halohydrin-epoxide mechanism).
- Organic Syntheses. Preparation of Chlorohydrins via Grignard Addition to Epichlorohydrin. Coll. Vol. 6, p. 776. (Methodological reference for Route B).

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- 4. 1-Chloro-5-methylhexan-2-one | C7H13ClO | CID 19091938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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